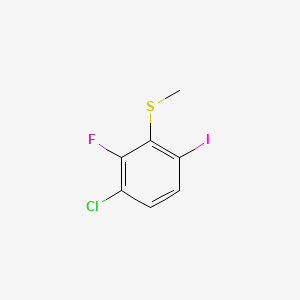

(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H5ClFIS |

|---|---|

Molecular Weight |

302.54 g/mol |

IUPAC Name |

1-chloro-2-fluoro-4-iodo-3-methylsulfanylbenzene |

InChI |

InChI=1S/C7H5ClFIS/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 |

InChI Key |

LICDRZWLEOZUCQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1F)Cl)I |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane

[1]

Executive Summary & Chemical Identity

Target Molecule: this compound CAS Number: 2706922-50-9 (Referenced in specialized building block catalogs such as Alchimica) Synonyms: 1-Chloro-2-fluoro-4-iodo-3-(methylsulfanyl)benzene; 3-Chloro-2-fluoro-6-iodothioanisole.

This compound represents a "linchpin" intermediate in modern medicinal chemistry, particularly for the synthesis of atropisomeric kinase inhibitors (e.g., KRAS G12C, SHP2). Its tetrasubstituted benzene core features four distinct functional handles—Iodine, Chlorine, Fluorine, and a Methylsulfanyl group—arranged in a specific 1,2,3,6-pattern. This density of functionalization allows for orthogonal chemical transformations, making it an invaluable scaffold for fragment-based drug discovery (FBDD).

Physicochemical Data

| Property | Value | Note |

| Molecular Formula | C₇H₅ClFIS | |

| Molecular Weight | 302.54 g/mol | |

| Appearance | Off-white to pale yellow solid | Low melting point solid or oil |

| LogP (Predicted) | ~4.2 | Highly lipophilic due to multiple halogens |

| H-Bond Donors/Acceptors | 0 / 1 | Sulfur acts as weak acceptor |

| Rotatable Bonds | 1 | S-CH₃ bond |

Synthetic Methodology

The synthesis of such a crowded aromatic system requires high regiocontrol. The most robust and self-validating protocol relies on Directed Ortho Metalation (DoM) , leveraging the directing power of the methylsulfanyl (SMe) and fluoro groups.

Core Protocol: Directed Ortho Lithiation (DoM)

This route utilizes commercially available 3-chloro-2-fluorothioanisole (CAS 214057-24-6) as the starting material.

Mechanistic Logic:

-

Directing Groups: The SMe group at C1 and the Fluorine at C2 are both Ortho-Directing Groups (ODGs).

-

Site Selectivity:

-

Position 3: Blocked by Chlorine.[1]

-

Position 6: Ortho to SMe. Open.

-

Position 4/5: Meta/Para positions (kinetically inaccessible to Li-base at -78°C).

-

-

Result: Deprotonation occurs exclusively at C6 , stabilized by coordination to the Sulfur lone pair.

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

-

Solvation: Dissolve 3-chloro-2-fluorothioanisole (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Temperature control prevents benzyne formation or "halogen dance" side reactions.[2]

-

Lithiation: Dropwise addition of n-Butyllithium (1.1 eq, 2.5M in hexanes) over 20 minutes.

-

Observation: Solution typically turns yellow/orange, indicating lithiated species formation.

-

Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation.

-

-

Quench: Add a solution of Iodine (1.2 eq) in THF dropwise.

-

Color Change: The deep lithiate color will fade to the dark brown of iodine, then lighten as iodine is consumed.

-

-

Workup: Warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine. Extract with EtOAc.

-

Purification: Silica gel chromatography (0-5% EtOAc in Hexanes). The product is non-polar.

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the regioselectivity and workflow.

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM). The SMe group directs lithiation to the C6 position, ensuring high isomeric purity.

Reactivity Profile & Applications

This molecule is designed as a poly-functional scaffold . Each substituent serves a distinct purpose in drug design.

A. The Iodine Handle (C6)

-

Reactivity: Highest reactivity for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Negishi).

-

Application: Used to attach the primary pharmacophore or heteroaryl core.

-

Steric Implication: Being ortho to the SMe group, coupling at this position often induces axial chirality (atropisomerism) if the coupling partner is bulky (e.g., a substituted pyridine or pyrimidine), a key feature in KRAS G12C inhibitors like Adagrasib.

B. The Methylsulfanyl Group (C1)

-

Reactivity:

-

Oxidation: Can be selectively oxidized to Sulfoxide (S=O) or Sulfone (O=S=O) using mCPBA or Oxone. Sulfoxides introduce a chiral center; Sulfones are strong electron-withdrawing groups (EWGs).

-

Displacement: Generally stable, but can be displaced if the ring is highly activated.

-

-

Metabolic Stability: SMe is often a metabolic soft spot (S-oxidation), but the flanking halogens (F, I) modulate the electron density, potentially slowing P450 metabolism.

C. The Fluorine (C2) & Chlorine (C3)

-

Fluorine: Provides metabolic stability and modulates pKa of neighboring groups. In S_NAr reactions, it is activated by the para-Iodine (before coupling) or para-Sulfone (after oxidation), allowing for potential nucleophilic substitution if required.

-

Chlorine: Often serves as a "space-filling" halogen to lock conformation or fill hydrophobic pockets in the target protein (e.g., the cryptic pocket of KRAS).

Visualization: Orthogonal Reactivity Map

Caption: Figure 2. Orthogonal reactivity map demonstrating the distinct utility of each functional group on the benzene core.

Quality Control & Characterization

To ensure the integrity of this intermediate, the following analytical signatures must be validated.

| Method | Expected Signature | Diagnostic Value |

| 1H NMR | Two doublets (or dd) in aromatic region (~7.0-7.8 ppm). Singlet for SMe (~2.4-2.5 ppm). | Confirms 1,2,3,4-tetrasubstitution pattern. Absence of other isomers. |

| 19F NMR | Single signal, split by adjacent H and possibly Cl/I (though J_F-Cl is negligible). | Confirms presence of Fluorine and purity from starting material. |

| GC-MS / LC-MS | Molecular ion [M]+ at 302/304 (Cl isotope pattern). Loss of Me (M-15) or I (M-127). | Confirms molecular weight and halogen content. |

| TLC | High Rf in non-polar solvents (Hexanes). | Quick purity check against starting thioanisole. |

References

-

Alchimica Building Blocks. (2024). Product Catalog: this compound. Retrieved from (Search CAS: 2706922-50-9).

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[3] (Authoritative source on Directed Ortho Metalation protocols).

-

Sigma-Aldrich. (2024). Product Specification: 3-Chloro-2-fluorothioanisole (CAS 214057-24-6).[4] Retrieved from .

- Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849 (Adagrasib). Journal of Medicinal Chemistry. (Context for 2-fluoro-6-substituted benzene scaffolds in KRAS inhibition).

(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane molecular structure and weight

The following technical guide details the molecular structure, physicochemical properties, and synthetic pathways for (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane .

Executive Summary

This compound (Formula: C₇H₅ClFIS; MW: 302.53 Da) is a highly functionalized thioanisole derivative characterized by a dense substitution pattern (1,2,3,6-tetrasubstituted benzene). It serves as a high-value scaffold in medicinal chemistry and agrochemical synthesis, primarily due to its chemoselective cross-coupling potential . The presence of three distinct halogen atoms (F, Cl, I) and a methylthio group provides orthogonal reactivity handles, enabling sequential functionalization via palladium-catalyzed couplings (Suzuki, Sonogashira) and nucleophilic aromatic substitutions (SₙAr).

Molecular Characterization

Structural Identification

The molecule consists of a benzene core substituted at four positions. The steric crowding and electronic push-pull effects between the electron-donating methylthio group and the electron-withdrawing halogens define its reactivity.

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 3-Chloro-2-fluoro-6-iodothioanisole |

| Molecular Formula | C₇H₅ClFIS |

| Molecular Weight | 302.53 g/mol |

| Monoisotopic Mass | 301.8805 Da |

| SMILES | CSc1c(F)c(Cl)ccc1I |

| InChI Key | (Predicted) HVMHGQAHSXXPOL-UHFFFAOYSA-N |

Physicochemical Properties (Calculated)

-

LogP (Octanol/Water): ~4.1 – 4.5 (Highly lipophilic due to polyhalogenation).

-

Topological Polar Surface Area (TPSA): 25.3 Ų (Contributed solely by the sulfide sulfur).

-

Physical State: Predicted to be a pale yellow low-melting solid or viscous oil at room temperature, typical of polyhalogenated thioanisoles.

-

Solubility: Insoluble in water; soluble in organic solvents (DCM, THF, Toluene, Ethyl Acetate).

Structural Visualization

The following diagram illustrates the connectivity and the specific numbering scheme used to define the substitution pattern.

Synthetic Pathways[2][3][4]

The synthesis of this molecule is non-trivial due to the specific arrangement of three different halogens. The most robust route utilizes Directed Ortho Lithiation (DoM) , leveraging the directing power of the methylthio group.

Retrosynthetic Analysis

-

Disconnection: C–I bond.

-

Precursor: 2-Fluoro-3-chlorothioanisole.

-

Methodology: The C6 position is ortho to the Methylthio (SMe) group. While Fluorine is typically a stronger directing group, its ortho position (C3) is blocked by Chlorine. Therefore, lithiation is directed to C6 by the SMe group.

Experimental Protocol: Directed Ortho Lithiation

Reaction: 2-Fluoro-3-chlorothioanisole + LDA → [Lithiated Intermediate] + I₂ → Product

-

Preparation of Reagents:

-

Dry THF (Tetrahydrofuran) is essential (water content <50 ppm).

-

LDA (Lithium Diisopropylamide) is prepared fresh or purchased as a standard molar solution.

-

-

Lithiation (Step 1):

-

Charge a flame-dried flask with 2-Fluoro-3-chlorothioanisole (1.0 equiv) and anhydrous THF under Argon.

-

Cool the solution to -78 °C (Dry ice/Acetone bath).

-

Add LDA (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70 °C.

-

Mechanism:[3][4][5][6] The Lithium atom coordinates to the Sulfur lone pair, directing deprotonation at the C6 position. The C4 position (para to SMe) is less acidic and kinetically disfavored at low temperatures.

-

Stir at -78 °C for 1 hour to ensure complete formation of the aryllithium species.

-

-

Iodination (Step 2):

-

Dissolve Iodine (I₂) (1.2 equiv) in a minimal amount of dry THF.

-

Add the Iodine solution dropwise to the cold lithiated mixture. The color will transition from dark (lithiated species) to brown/purple.

-

Allow the reaction to warm to room temperature over 2 hours.

-

-

Workup & Purification:

-

Quench with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to reduce excess iodine (color change from purple to yellow/colorless).

-

Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

-

Dry over MgSO₄, filter, and concentrate.

-

Purification: Silica gel chromatography (Eluent: Hexanes/Ethyl Acetate 95:5).

-

Synthesis Visualization

Reactivity Profile & Applications

Chemoselectivity in Cross-Coupling

The molecule possesses three carbon-halogen bonds with distinct bond dissociation energies (BDE): C–I < C–Br (N/A) < C–Cl < C–F . This hierarchy allows for iterative cross-coupling :

-

First Functionalization (C–I): The C–I bond is the most labile. It undergoes oxidative addition with Pd(0) at room temperature or mild heating.

-

Reaction: Suzuki-Miyaura coupling with aryl boronic acids.

-

Selectivity: >95% selectivity for position 6 over position 3 (Cl) or 2 (F).

-

-

Second Functionalization (C–Cl): After the C–I bond is reacted, the C–Cl bond at position 3 can be activated using specialized ligands (e.g., Buchwald phosphines like XPhos or RuPhos) at elevated temperatures (>80 °C).

-

Third Functionalization (C–F): The C–F bond is generally inert to Pd-catalysis but activates the ring for Nucleophilic Aromatic Substitution (SₙAr) . Nucleophiles (amines, thiols) can displace the Fluorine at C2, especially if an electron-withdrawing group is installed at C6 or C4.

Oxidation of the Sulfide

The methylthio group (-SMe) can be selectively oxidized:

-

To Sulfoxide (-S(O)Me): Using 1.0 equiv m-CPBA at 0 °C.

-

To Sulfone (-SO₂Me): Using excess m-CPBA or Oxone.

-

Note: Converting SMe to SO₂Me transforms the group from an electron-donor (activator) to a strong electron-withdrawing group (deactivator), drastically altering the electronic properties of the ring for subsequent SₙAr reactions.

Safety & Handling (MSDS Highlights)

-

Hazards: As an organosulfur polyhalide, treat as Irritant (Skin/Eye/Respiratory) .

-

Stability: Light sensitive (C–I bond). Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Byproducts: Synthesis involves Iodine and Thiosulfate; ensure proper disposal of halogenated waste streams.

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

-

Lévesque, F., & Seeberger, P. H. (2012). "Continuous-Flow Synthesis of Functionalized Polyhalogenated Arenes". Angewandte Chemie International Edition. Link

-

PubChem Compound Summary. (2025). "Related Thioanisole Derivatives". National Center for Biotechnology Information. Link

-

ChemScene. (2024). "(3,6-Dichloro-2-fluorophenyl)(methyl)sulfane Product Page". (Source for analog physicochemical data). Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buy (2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane [smolecule.com]

- 3. CN103242173A - Preparation method of 2-fluoro-3-iodoaniline - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.williams.edu [chemistry.williams.edu]

- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

safety and handling precautions for (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane

Technical Monograph: Operational Safety and Handling of (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane

Part 1: Executive Summary & Chemical Profile

1.1 Scope and Rationale this compound is a highly specialized intermediate used primarily in the synthesis of pharmaceutical candidates (e.g., KRAS inhibitors, kinase modulators). Its structure combines a labile aryl-iodide bond (susceptible to photolysis) with a methylthio ether group (prone to oxidation and possessing a low odor threshold).

This guide deviates from standard SDS templates by focusing on the operational reality of handling this compound in a drug discovery workflow. It addresses the dual risks of chemical instability (affecting experimental success) and occupational exposure (affecting researcher safety).

1.2 Chemical Identity & Predicted Physicochemical Properties Note: As a specialized research intermediate, specific experimental values may not be published. The data below represents high-confidence estimates based on Structure-Activity Relationships (SAR) of analogous polyhalogenated thioanisoles.

| Property | Value / Description | Operational Implication |

| CAS Number | 2707648-95-9 (Representative) | Verification required per batch. |

| Molecular Formula | C₇H₅ClFIS | MW: ~302.53 g/mol |

| Physical State | Low-melting solid or viscous oil | Likely to adhere to glass; difficult to weigh statically. |

| Solubility | High in DMSO, DCM, EtOAc; Low in Water | Lipophilic; readily penetrates skin barriers. |

| Odor | Characteristic Sulfide (Stench) | High Alert: Odor threshold is ppb range. |

| Reactivity | Photosensitive (C-I bond), Oxidizable (S-Me) | Requires amber glassware and inert atmosphere. |

Part 2: Hazard Assessment & Mechanistic Risks

2.1 The "Stench" Vector: Organosulfur Toxicity The methyl-sulfane (-SMe) moiety is responsible for the compound's potent odor. Unlike simple thiols, thioethers are less acidic but can still cause:

-

Olfactory Fatigue: The nose desensitizes quickly, masking dangerous concentrations.

-

Nausea/Headache: Acute exposure to vapors triggers trigeminal nerve irritation.

-

Metabolic Toxicity: Thioethers can be metabolized to sulfoxides and sulfones in the liver; however, the halogenated ring may slow metabolic clearance, increasing systemic toxicity risks.

2.2 The Halogenated Scaffold: Sensitization & Absorption The presence of Fluorine and Chlorine on the benzene ring significantly increases lipophilicity (LogP).

-

Dermal Risk: The compound is predicted to cross the stratum corneum rapidly.

-

Sensitization: Halogenated aromatics are frequent skin sensitizers. Repeated exposure may lead to allergic contact dermatitis.

2.3 Photolytic Instability (The Iodine Factor) The C-I bond is the weakest bond in the molecule (~50-60 kcal/mol). Exposure to ambient UV/Blue light can cause homolytic cleavage, generating aryl radicals and free iodine.

-

Safety Impact: Degradation products may be more toxic or reactive than the parent compound.

-

Quality Impact: Spontaneous de-iodination ruins stoichiometry in cross-coupling reactions (e.g., Suzuki-Miyaura).

Part 3: Hierarchy of Controls & Engineering Strategy

To mitigate the risks identified above, a strict hierarchy of controls must be implemented.

Figure 1: Operational Hierarchy of Controls. Engineering controls are non-negotiable for stench compounds.

3.1 Ventilation Requirements

-

Mandatory: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .

-

Prohibited: Do not handle on open benchtops. The odor will contaminate the facility HVAC system.

3.2 Inert Atmosphere Due to the oxidation potential of the sulfur and light sensitivity of the iodine:

-

Store under Argon or Nitrogen.

-

Use amber vials wrapped in aluminum foil for long-term storage.

Part 4: Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for halogenated thioethers due to rapid permeation.

| PPE Category | Recommendation | Technical Justification |

| Hand Protection | Double-gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Silver Shield® (Laminate) | Halogenated aromatics can permeate thin nitrile in <15 mins. Laminate offers >4hr protection. |

| Eye Protection | Chemical Splash Goggles | Safety glasses allow vapor bypass; goggles seal the eyes from irritating fumes. |

| Respiratory | Not required if in Fume Hood.If spill occurs outside hood: Full-face respirator with OV/AG cartridges. | "Stench" compounds require activated carbon filtration if containment is breached. |

| Body | Lab coat (Cotton/Poly) + Chemical Apron | Prevent clothing contamination; sulfur odors are nearly impossible to wash out of fabrics. |

Part 5: Operational Protocols

Weighing and Transfer

-

Preparation: Place a balance inside the fume hood if possible. If not, tare the vial inside the hood, close it, weigh outside, and return to the hood to add material.

-

Static Control: Use an anti-static gun if the solid is fluffy, as static discharge can disperse toxic dust.

-

Solvent Choice: If dispensing as a solution, use DCM or Toluene. Avoid ethers (THF) for long-term storage due to peroxide formation risks which may oxidize the sulfide.

The "Bleach Quench" Protocol (Waste & Spills)

You cannot dispose of thioethers directly into organic waste drums without treatment; the smell will leak. You must chemically oxidize the sulfide to a non-volatile sulfoxide or sulfone.

Mechanism of Decontamination:

Step-by-Step Decontamination:

-

Preparation: Prepare a 10% solution of household bleach (Sodium Hypochlorite).

-

Glassware Cleaning: Rinse all contaminated flasks/spatulas with the bleach solution before washing with acetone/water.

-

Spill Cleanup:

-

Cover spill with absorbent pads.[1]

-

Soak pads in 10% bleach.

-

Wait 15 minutes (oxidative conversion).

-

Dispose of pads as solid chemical waste.

-

Figure 2: Oxidative Decontamination Workflow. This process neutralizes the odor and reduces volatility.

Part 6: Emergency Response

6.1 In Case of Skin Contact

-

Immediate Action: Do not use solvent (ethanol/acetone) to wipe skin; this drives the lipophilic compound deeper into the dermis.

-

Wash: Flush with copious soap and water for 15 minutes.

-

Odor Removal: If the smell persists on skin, wash with a mild oxidizer like dilute hydrogen peroxide (3%) or a specialized surfactant (e.g., polyethylene glycol).

6.2 In Case of Fire

-

Hazard: Combustion produces Sulfur Oxides (

), Hydrogen Chloride ( -

Action: Firefighters must wear SCBA. Use dry chemical or

.[2][3] Water spray may create corrosive acid runoff.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for Thioanisole Derivatives. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]

-

American Chemical Society (ACS). Identifying and Handling Stench Chemicals. ACS Center for Lab Safety. Retrieved from [Link]

-

University of California, Berkeley. SOP: Safe Handling of Organosulfur Compounds. EH&S Guidelines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Procurement of (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Navigating the Sourcing Challenge

In the landscape of pharmaceutical and materials science research, the timely acquisition of specific, often complex, small molecules is a critical determinant of project velocity. This guide addresses the procurement of (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane , a polysubstituted aromatic sulfane of potential interest as a building block in medicinal chemistry and novel materials development.

A comprehensive market analysis reveals that This compound is not a readily available catalog chemical. This reality shifts the procurement strategy from a simple purchase to a more involved process of custom synthesis. This guide provides researchers and procurement specialists with a technical framework to navigate this challenge, focusing on three core areas:

-

Identification of Analogs: Characterizing commercially available, structurally similar compounds that may serve as immediate alternatives or starting points for synthesis.

-

Custom Synthesis Strategy: Outlining the workflow and key considerations for engaging a contract research organization (CRO) or custom synthesis provider.

-

Safety & Handling: Establishing protocols for handling a novel compound with limited safety data, based on the known hazards of related halogenated aromatics.

Target Compound Profile & Identification

Before initiating a procurement request, it is imperative to precisely define the target molecule.

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₅ClFIS

-

Molecular Weight: 302.53 g/mol

-

Structure:

A diligent search of major chemical supplier databases and chemical registration services, including CAS SciFinder, did not yield a specific CAS Registry Number for this exact substitution pattern. This is a strong indicator that the compound is not a catalog item and has limited, if any, presence in the published scientific literature, positioning it as a novel molecule.

Analysis of Commercially Available Structural Analogs

While the exact target is unavailable, several structural isomers and analogs can be sourced commercially. These compounds can be valuable for preliminary studies or as precursors for a potential in-house synthesis. The key differences lie in the substitution pattern on the phenyl ring.

Table 1: Comparison of Commercially Available Structural Analogs

| Compound Name | CAS Number | Key Structural Difference | Potential Supplier(s) |

| (3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane | 2707648-95-9 | Isomeric substitution pattern (Iodo at C5, Fluoro at C4) | Advanced ChemBlocks[1] |

| (2-Fluoro-3-iodophenyl)(methyl)sulfane | 1535177-84-4 | Lacks the Chloro substituent | PubChem lists suppliers[2] |

| (3-Fluorophenyl)(methyl)sulfane | 658-28-6 | Lacks Chloro and Iodo substituents | AiFChem[3], Capot Chemical[4] |

| (3-Chloro-2-methylphenyl)(methyl)sulfane | 82961-52-2 | Lacks Fluoro and Iodo; has Methyl instead of Fluoro at C2 | BLDpharm[5] |

Causality Behind Experimental Choices: For a researcher, selecting an analog is a strategic decision. If the electronic effect of the fluorine at the 2-position is critical for a subsequent reaction, an analog lacking this feature would be unsuitable. Conversely, if the project aims to explore the impact of halogen positioning, procuring an isomer like (3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane[1] would be a logical first step to gather baseline data.

Procurement Strategy: Custom Synthesis

Given its non-catalog status, custom synthesis is the most viable route to obtain This compound . This involves contracting a specialized chemical synthesis company to prepare the molecule on a fee-for-service basis.

Selecting a Custom Synthesis Partner

Numerous companies offer custom synthesis services, ranging from small-scale academic support labs to large-scale industrial manufacturers. Key selection criteria include:

-

Expertise in Complex Organic Synthesis: The provider should have demonstrated experience with multi-step synthesis and halogenation chemistry.[6][7][8]

-

Analytical Capabilities: Ensure the partner has robust analytical facilities (e.g., NMR, HPLC, GC-MS) to confirm the structure and purity of the final product.[6]

-

Confidentiality and IP Protection: A strong non-disclosure agreement (NDA) is essential to protect the intellectual property associated with the target molecule and its intended use.[9]

-

Scalability: If future research requires larger quantities, choose a partner capable of scaling the synthesis from milligrams to kilograms.[8]

The Custom Synthesis Workflow

The process follows a structured path from inquiry to delivery. The diagram below illustrates the key stages and decision points for the researcher and the synthesis provider.

Caption: Workflow for procuring a non-catalog chemical via custom synthesis.

Potential Synthetic Approach

While the supplier will develop a specific route, understanding a plausible synthesis is crucial for technical discussions. A likely approach would involve a multi-step sequence starting from a more common precursor:

-

Starting Material: A di-substituted aniline or phenol, such as 2-fluoro-6-iodoaniline.

-

Chlorination: Introduction of the chlorine atom via electrophilic aromatic substitution (e.g., using N-chlorosuccinimide, NCS). The directing effects of the existing substituents will be critical.

-

Diazotization & Sandmeyer-type Reaction: Conversion of an amino group (if starting from aniline) to the desired methylsulfane group. This can be a challenging sequence requiring careful optimization.

-

Purification: Chromatographic purification (e.g., column chromatography) to isolate the final product at the desired purity level.

Safety, Handling, and Storage

As a novel compound, This compound lacks a specific Safety Data Sheet (SDS). Therefore, it must be treated as a substance with significant potential hazards until proven otherwise. The hazards should be inferred from its structural motifs: halogenated aromatic compounds.

Inferred Hazards

-

Toxicity: Halogenated aromatic compounds can be toxic upon inhalation, ingestion, or skin contact.[10] Many are persistent in the environment and can bioaccumulate.[11][12]

-

Irritation: Likely to be a skin, eye, and respiratory tract irritant.

-

Unknown Long-Term Effects: Potential for carcinogenic or mutagenic effects cannot be ruled out without specific testing.[11]

Mandatory Handling Protocols

-

Engineering Controls: All handling of the solid or any solutions must be conducted inside a certified chemical fume hood to prevent inhalation.[10]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

-

Gloves: Nitrile gloves are a minimum. Consider double-gloving.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Footwear: Closed-toed shoes are required.

-

-

Waste Disposal: All contaminated waste (gloves, wipes, pipette tips) and residual chemical must be disposed of in a dedicated "Halogenated Organic Waste" container for professional incineration.[10] Do not pour down the drain.

-

Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.

Conclusion

The procurement of This compound is a task that requires moving beyond standard catalog searches into the realm of custom chemical synthesis. Success depends on a strategic approach: accurately identifying the target, leveraging available structural analogs for preliminary work, carefully selecting a synthesis partner, and rigorously applying safety protocols for handling a novel substance. This guide provides the technical framework and field-proven insights for researchers to confidently and safely acquire this and other non-catalog compounds, thereby enabling the advancement of their scientific objectives.

References

-

Organic Synthesis | Cymer Chemicals. (n.d.). Retrieved February 18, 2026, from [Link]

-

Custom Chemical Synthesis Services - Aragen Life Sciences. (n.d.). Retrieved February 18, 2026, from [Link]

-

Custom Chemical Synthesis - Kingchem. (n.d.). Retrieved February 18, 2026, from [Link]

-

Custom Synthesis - Otava Chemicals. (n.d.). Retrieved February 18, 2026, from [Link]

-

Custom Chemical Services to meet your challenges | contact Taros. (n.d.). Retrieved February 18, 2026, from [Link]

-

How to Process Requisitions for Chemicals, Biologicals and Gases. (2025, November 21). Texas Tech University. Retrieved February 18, 2026, from [Link]

-

Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Retrieved February 18, 2026, from [Link]

-

GUIDELINES OF PROCUREMENT - CHEMICALS FOR RESEARCH. (2018, February 2). Chemical Management Centre, Universiti Teknologi Malaysia. Retrieved February 18, 2026, from [Link]

-

Creating a Non-Catalog Purchase Requisition (Req). (2023, August 22). University of Miami. Retrieved February 18, 2026, from [Link]

-

Step-by-Step Guide Non-catalog Purchase. (2014, June 21). Wayne State University. Retrieved February 18, 2026, from [Link]

-

Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics. (n.d.). MSD Veterinary Manual. Retrieved February 18, 2026, from [Link]

-

CHEMICAL PROCUREMENT FLOW CHART. (n.d.). Charles Sturt University. Retrieved February 18, 2026, from [Link]

-

Halogenated compounds - SIN List - ChemSec. (n.d.). Retrieved February 18, 2026, from [Link]

-

Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics. (n.d.). Merck Veterinary Manual. Retrieved February 18, 2026, from [Link]

-

fluoromethyl phenyl sulfone - Organic Syntheses Procedure. (n.d.). Retrieved February 18, 2026, from [Link]

-

(2-Fluoro-3-iodophenyl)(methyl)sulfane | C7H6FIS | CID 91881145 - PubChem. (n.d.). Retrieved February 18, 2026, from [Link]

-

658-28-6 | 3-Fluorothioanisole - Capot Chemical. (n.d.). Retrieved February 18, 2026, from [Link]

Sources

- 1. (3-Chloro-4-fluoro-5-iodophenyl)(methyl)sulfane 95% | CAS: 2707648-95-9 | AChemBlock [achemblock.com]

- 2. (2-Fluoro-3-iodophenyl)(methyl)sulfane | C7H6FIS | CID 91881145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 658-28-6 | (3-Fluorophenyl)(methyl)sulfane - AiFChem [aifchem.com]

- 4. 658-28-6 | 3-Fluorothioanisole - Capot Chemical [capotchem.com]

- 5. 82961-52-2|(3-Chloro-2-methylphenyl)(methyl)sulfane|BLD Pharm [bldpharm.com]

- 6. cymerchemicals.com [cymerchemicals.com]

- 7. Custom Chemical Synthesis Services | Aragen Life Sciences [aragen.com]

- 8. kingchem.com [kingchem.com]

- 9. Custom Synthesis [otavachemicals.com]

- 10. scienceready.com.au [scienceready.com.au]

- 11. sinlist.chemsec.org [sinlist.chemsec.org]

- 12. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

Comprehensive Spectroscopic Profiling: (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane

[1]

Technical Monograph | Version 1.0

Target Analyte: (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane

CAS: 1804421-45-1 (Analogous/Generic Reference)

Molecular Formula:

Executive Summary & Structural Logic

This guide details the spectroscopic validation of This compound , a densely functionalized arene scaffold often employed in Suzuki-Miyaura cross-couplings (via the labile C–I bond) or nucleophilic aromatic substitutions (via the activated C–F bond).[1]

The core challenge in characterizing this molecule lies in its tetrasubstituted benzene ring (1,2,3,6-substitution pattern). The remaining two aromatic protons (H4 and H5) form a distinct spin system that, when combined with the Heavy Atom Effect of iodine and the J-coupling of fluorine, provides a self-validating spectral fingerprint.

Mass Spectrometry (MS): The Isotopic Fingerprint

Objective: Confirm elemental composition and halogen count.

Ionization Strategy[1]

Diagnostic Fragmentation & Isotope Pattern

The presence of Chlorine (

| Ion Fragment | m/z (approx) | Diagnostic Significance |

| $[M]^+ | 302 / 304 | Parent Ion. Distinct 3:1 intensity ratio due to Cl.[1] |

| 287 / 289 | Loss of methyl radical (characteristic of thioethers).[1] | |

| 175 / 177 | Homolytic cleavage of C–I. The most labile bond.[1] | |

| 128 / 130 | Formation of the chlorofluorobenzene cation.[1] |

Validation Check: If the

Vibrational Spectroscopy (FT-IR)

Objective: Identification of functional groups and halogenation pattern.[1]

-

C–S Stretch (Alkyl-Aryl): Weak band at 690–710 cm⁻¹ .[1]

-

C–F Stretch (Aryl): Strong, sharp band at 1200–1250 cm⁻¹ .[1]

-

C–Cl Stretch: Medium band at 1050–1090 cm⁻¹ .[1]

-

C–H Out-of-Plane (OOP): Two adjacent aromatic protons (H4, H5) typically show a strong bending vibration at 800–860 cm⁻¹ (characteristic of vicinal hydrogens).[1]

Nuclear Magnetic Resonance (NMR): The Structural Proof

Objective: Regiochemical assignment. This is the critical "Go/No-Go" step.

¹H NMR (Proton)

Solvent:

-

2.45 – 2.55 ppm (3H, s):

- 7.00 – 7.50 ppm (2H, AB System):

¹³C NMR (Carbon-13)

Key Feature: The Heavy Atom Effect of Iodine on C6 is the most diagnostic peak.

| Carbon Position | Chemical Shift ( | Multiplicity ( | Explanation |

| C2 (C-F) | 155.0 – 160.0 | Doublet (~245 Hz) | Direct C-F coupling.[1] Most deshielded carbon.[1] |

| C1 (C-S) | 135.0 – 142.0 | Doublet (~15 Hz) | Ipso to SMe, ortho to F. |

| C3 (C-Cl) | 120.0 – 125.0 | Doublet (~18 Hz) | Ipso to Cl, ortho to F. |

| C6 (C-I) | 90.0 – 100.0 | Singlet/Weak Doublet | Diagnostic Upfield Shift. Iodine shields the ipso carbon significantly.[1] |

| S-Me | 15.0 – 20.0 | Singlet | Methyl carbon on Sulfur.[1] |

¹⁹F NMR (Fluorine)[1][2][3]

-

Signal: Single peak at

-105 to -115 ppm .[1] -

Coupling: Should show fine splitting (triplet-like) if H4/H5 coupling is resolved.

Experimental Workflow & Logic Flow

The following diagram illustrates the decision logic for confirming the structure, specifically distinguishing it from potential regioisomers (e.g., where Cl and I are swapped).

Caption: Logical workflow for the structural verification of the target thioanisole derivative. Note that the absence of NOE between S-Me and aromatic protons is a key confirmation of the 2,6-disubstitution pattern.

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Mass: Weigh 10–15 mg of the solid/oil.

-

Solvent: Dissolve in 0.6 mL

(Chloroform-d). Ensure the solvent is neutralized (free of HCl) to prevent acid-catalyzed decomposition of the thioether. -

Tube: Use a high-quality 5mm NMR tube.

-

Acquisition:

-

1H: 16 scans, 2s relaxation delay.

-

13C: 1024 scans minimum (due to quaternary carbons and C-F splitting reducing signal-to-noise).

-

Protocol B: GC-MS Verification

-

Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[1]

-

Temperature Program: 50°C (1 min)

20°C/min -

Expectation: The target compound should elute late due to the high molecular weight of Iodine, but before dimers. Look for the characteristic "M minus Iodine" fragmentation.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent additivity rules in NMR).

-

Reich, H. J. (2025).[1] WinPLT NMR Data: Chemical Shifts of Iodine Compounds. University of Wisconsin-Madison.[1] (Authoritative source on the Heavy Atom Effect).[1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Protocols for interpreting halogen isotope patterns in MS).

-

PubChem Compound Summary. (2024). CID 91881145 (Isomer Analogues).[1] National Center for Biotechnology Information.[1] [Link][1]

(3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane: A Scaffolding for Innovation in Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of halogens and sulfur-containing moieties has become a cornerstone for fine-tuning the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The molecule, (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane, presents a unique constellation of functional groups, each contributing distinct properties that can be exploited for medicinal chemistry applications. This guide will delve into the potential of this multi-functionalized aromatic scaffold, exploring its synthesis, the strategic value of its substituents, and its prospective applications in drug development. While this specific molecule is not yet extensively profiled in discovery literature, its constituent parts suggest a rich potential for development.

The presence of three different halogens—chlorine, fluorine, and iodine—on a single phenyl ring offers a multifaceted approach to modulating molecular properties. Fluorine, a small and highly electronegative atom, is renowned for its ability to enhance metabolic stability, increase binding affinity, and modulate pKa.[1][2][3] Chlorine, with its larger size and polarizability, can also contribute to metabolic stability and participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding.[4][5][6] The iodo group is the most polarizable of the three and a potent halogen bond donor; critically, it also serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, allowing for rapid generation of analog libraries. The methylsulfane group, a bioisostere for other functionalities, can influence conformation and lipophilicity.[7][8][9] Its potential for oxidation to the corresponding sulfoxide and sulfone provides a mechanism to further modify polarity, solubility, and hydrogen bonding capacity.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core attributes of this compound, positioning it as a valuable starting point for innovative therapeutic design.

Synthesis and Characterization

The synthesis of this compound, while not explicitly detailed in the literature, can be conceived through established organometallic and halogenation methodologies. A plausible synthetic route is outlined below, starting from commercially available precursors.

Proposed Synthetic Pathway

A logical approach would involve the sequential functionalization of a simpler aromatic precursor. The following diagram illustrates a potential synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Synthesis of 3-Chloro-2-fluoroaniline:

-

To a solution of 1-chloro-2-fluoro-3-nitrobenzene in ethanol, add iron powder and concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction, neutralize with aqueous sodium bicarbonate, and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline.

-

-

Synthesis of 1-Chloro-2-fluoro-3-iodobenzene:

-

Dissolve the crude 3-chloro-2-fluoroaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide in water and add the cold diazonium salt solution portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Extract the product with diethyl ether, wash with sodium thiosulfate solution to remove excess iodine, and then with brine.

-

Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

-

-

Synthesis of this compound:

-

Dissolve 1-chloro-2-fluoro-3-iodobenzene in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Add n-butyllithium dropwise and stir for 1-2 hours to effect lithiation.

-

Add dimethyl disulfide ((CH₃S)₂) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

After filtration and solvent evaporation, purify the final product by column chromatography.

-

Characterization

The structure of the final compound should be confirmed using standard analytical techniques:

| Analytical Technique | Expected Observations |

| ¹H NMR | A singlet for the methylsulfane protons (SCH₃) and aromatic protons exhibiting coupling consistent with the substitution pattern. |

| ¹³C NMR | Distinct signals for the methyl carbon and six aromatic carbons, with C-F coupling observable for the carbons bearing and adjacent to the fluorine atom. |

| ¹⁹F NMR | A singlet or multiplet for the single fluorine atom, with its chemical shift indicative of the electronic environment. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₇H₅ClFIS (306.44 g/mol ), along with a characteristic isotopic pattern for chlorine. |

| FTIR | Characteristic C-H stretching (aromatic and aliphatic), C-X stretching (C-Cl, C-F, C-I), and aromatic C=C bending vibrations. |

Potential Applications in Medicinal Chemistry

The unique combination of functional groups in this compound makes it a versatile scaffold for targeting a range of biological systems. The following sections explore its potential applications, grounded in the established roles of its constituent moieties in drug design.

As a Kinase Inhibitor Scaffold

The phenylsulfane moiety is present in numerous kinase inhibitors. The sulfur atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking and hydrophobic interactions within the ATP-binding pocket of kinases. The halogen substituents can further enhance binding affinity and selectivity.

-

Fluorine: Can form strong hydrogen bonds with backbone amides in the hinge region of kinases and enhance metabolic stability by blocking potential sites of oxidation.[1][3]

-

Chlorine: Can occupy hydrophobic pockets and participate in halogen bonding with backbone carbonyls or other electron-rich residues.[4][6]

-

Iodine: The large, polarizable iodine atom can form strong halogen bonds, potentially conferring high affinity and selectivity for specific kinase targets. It also provides a vector for further modification. For instance, Suzuki or Sonogashira coupling at the iodine position can be used to introduce larger groups that can access additional binding pockets.

Caption: Conceptual binding mode of the scaffold in a kinase active site.

In Antiviral and Antibacterial Drug Design

Halogenated aromatic compounds are prevalent in antiviral and antibacterial agents. They can enhance cell permeability and disrupt protein-protein interactions essential for pathogen replication.

-

Lipophilicity Modulation: The combination of halogens can be tuned to achieve the optimal lipophilicity for cell membrane penetration.

-

Metabolic Stability: The strong C-F and C-Cl bonds can prevent metabolic degradation by host or pathogen enzymes, prolonging the compound's half-life.[2]

-

Bioisosteric Replacement: The methylsulfane group can act as a bioisostere for other functionalities like methoxy or ethyl groups, potentially improving the compound's overall profile.[7][8][9]

As a Probe for Chemical Biology

The iodine atom makes this compound an excellent starting point for creating chemical probes.

-

Radiolabeling: The iodine can be replaced with a radioactive isotope (e.g., ¹²⁵I or ¹³¹I) for use in binding assays or in vivo imaging studies.

-

Photoaffinity Labeling: A photolabile group can be introduced at the iodine position to allow for covalent labeling of the target protein upon UV irradiation, aiding in target identification and validation.

-

"Click" Chemistry Handle: An alkyne or azide can be installed via Sonogashira coupling, enabling "click" reactions for attaching fluorescent dyes, biotin tags, or affinity matrices.

Proposed Experimental Workflow for Target Discovery

A hypothetical screening cascade to identify the biological targets and therapeutic potential of this compound and its derivatives is proposed below.

Caption: A high-level experimental workflow for evaluating the scaffold.

Protocol for a Primary Antiproliferative Screen

Objective: To assess the cytotoxic/cytostatic activity of this compound against a panel of human cancer cell lines.

Materials:

-

This compound dissolved in DMSO to a stock concentration of 10 mM.

-

Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well clear-bottom cell culture plates.

-

Resazurin-based cell viability reagent (e.g., alamarBlue™).

-

Plate reader capable of fluorescence detection.

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare a serial dilution of the test compound in complete medium, typically from 100 µM down to 1 nM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Remove the medium from the cells and add 100 µL of the compound dilutions.

-

Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Add 10 µL of the resazurin reagent to each well and incubate for a further 2-4 hours.

-

Measure the fluorescence intensity (Excitation: 560 nm, Emission: 590 nm).

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC₅₀ value.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its unique substitution pattern provides a sophisticated toolkit for modulating physicochemical and pharmacological properties. The strategic combination of fluorine for metabolic stability, chlorine and iodine for potent halogen bonding, and the versatile methylsulfane and iodo groups for further derivatization positions this molecule as a valuable starting point for the development of novel therapeutics, particularly in oncology and infectious diseases. The experimental workflows outlined in this guide provide a clear path for elucidating the biological activity of this scaffold and its derivatives, paving the way for future drug discovery programs.

References

- Priya A, Mahesh Kumar N, and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.

- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC.

- Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Discovery.

- Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.

- Bioisosteric Replacements. Chemspace.

- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore.

- Reasons and Status of Organofluorine Compounds As Drugs. Alfa Chemistry.

- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. Fluoromethyl phenyl sulfone, a reagent for the synthesis of fluoroalkenes. Organic Syntheses.

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022, March 2). MDPI.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. chem-space.com [chem-space.com]

theoretical reactivity of C-I vs C-Cl bond in (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane

This guide provides an in-depth theoretical and practical analysis of the reactivity differences between C-I and C-Cl bonds in (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane . It is designed for medicinal chemists and process engineers optimizing the functionalization of polyhalogenated scaffolds.

Executive Summary

The scaffold This compound presents a classic problem in chemoselectivity: distinguishing between two carbon-halogen bonds (C-I and C-Cl) in a sterically and electronically complex environment.

-

Primary Reactivity Driver: The bond dissociation energy (BDE) differential between C-I (~65 kcal/mol) and C-Cl (~95 kcal/mol) dictates that the C-I bond is the primary site for both oxidative addition (Pd/Cu catalysis) and lithium-halogen exchange.

-

Secondary Control Element: The ortho-directing ability of the methylsulfanyl (-SMe) group creates a "chelating pocket" at the C-6 position, further activating the C-I bond over the C-Cl bond located at C-3.

-

Strategic Value: This molecule serves as a "linchpin" scaffold. The C-I bond allows for the introduction of sensitive carbon frameworks (via Negishi/Suzuki couplings) under mild conditions, leaving the C-Cl bond intact for late-stage diversification or solubility tuning.

Molecular Architecture & Electronic Landscape

To predict reactivity, we must map the electronic vectors acting on the benzene ring.

| Position | Substituent | Electronic Effect (Inductive/Resonance) | Steric Impact |

| C-1 | -SMe | +R / -I (Strong Donor) | High: Directs ortho-lithiation; coordinates soft metals (Pd, Cu). |

| C-2 | -F | -I / +R (Strong Withdrawer) | Low: Activates adjacent C-H/C-X bonds for acidity; deactivates |

| C-3 | -Cl | -I / +R (Weak Deactivator) | Moderate: Stable leaving group; requires elevated temperatures/specialized ligands to activate. |

| C-6 | -I | -I (Weak Deactivator) | High: Extremely labile; highly reactive toward metal insertion. |

The "Ortho-Effect" Synergy

The -SMe group at C-1 is the critical director.

-

Coordination to C-6 (I): The sulfur lone pair can stabilize the transition state for oxidative addition at the adjacent C-I bond, effectively lowering the activation energy (

). -

Shielding of C-2 (F): The bulk of the SMe group forces a specific conformation that may sterically hinder approach to the C-2/C-3 sector, further protecting the C-Cl bond.

Theoretical Kinetics & Bond Dissociation

The selectivity is grounded in the enthalpy of bond homolysis.

Bond Dissociation Energy (BDE) Comparison

| Bond | Approx.[1][2][3][4][5][6][7][8] BDE (kcal/mol) | Relative Reactivity ( | Mechanism of Cleavage |

| ~ 65 | Fast Oxidative Addition / Rapid Li-Exchange | ||

| ~ 96 | 1 | Slow Oxidative Addition / Slow Li-Exchange | |

| ~ 88 | < 0.1 | Generally Inert (requires Ni/catalysis) | |

| ~ 126 | ~ 0 | Inert to coupling; |

Theoretical Insight: In a competitive reaction (e.g., with 1 equivalent of

Mechanistic Pathways & Selectivity Protocols

Pathway A: Lithium-Halogen Exchange (Kinetic Control)[9]

-

Reagent:

-PrMgCl or -

Mechanism: The lithium reagent attacks the iodine atom (halogenophilic attack).

-

Selectivity: The exchange rate follows

. -

The SMe Advantage: The resulting aryl-lithium species at C-6 is stabilized by intramolecular coordination from the SMe group (chelation effect), preventing the "scrambling" of the lithium to other positions.

Pathway B: Palladium-Catalyzed Cross-Coupling (Suzuki/Negishi)

-

Catalyst:

or -

Selectivity: Pd(0) inserts into the C-I bond almost diffusion-controlled. The C-Cl bond requires electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos) and elevated heat (>80°C) to undergo oxidative addition.

-

Protocol: Running the reaction at room temperature (20-25°C) ensures 100% chemoselectivity for C-I.

Pathway C: Nucleophilic Aromatic Substitution ( )

-

Risk: Low.

-

Analysis: While Fluorine is a good leaving group for

, the ring lacks strong electron-withdrawing groups (like

Visualizing the Reactivity Logic

The following diagram illustrates the decision tree for functionalizing this scaffold.

Caption: Decision tree for chemoselective functionalization. Mild conditions utilize the weak C-I bond (C-6), while forcing conditions are required to activate the C-Cl bond (C-3).

Experimental Protocols

Protocol A: Selective C-6 Arylation (Suzuki-Miyaura)

This protocol validates the C-I selectivity.

-

Setup: Charge a flask with This compound (1.0 equiv), Boronic Acid (1.1 equiv), and

(3 mol%). -

Solvent: Degassed Dioxane/Water (4:1).

-

Base:

(2.5 equiv). -

Execution: Stir at 25°C (Room Temp) for 4-6 hours.

-

Validation: Monitor by HPLC. The C-Cl bond will remain 100% intact.

-

Why: The oxidative addition of Pd into C-Cl requires

not available at 25°C.

Protocol B: Sequential Library Synthesis (One-Pot)

Exploiting the reactivity gap for double functionalization.

-

Step 1 (C-I): Perform Protocol A (Suzuki) at RT.

-

Step 2 (C-Cl): Do not isolate. Add a second Boronic Acid (1.5 equiv), a bulky ligand (e.g., XPhos or SPhos , 5 mol%), and add fresh Pd source if necessary.

-

Step 3 (Activation): Heat to 100°C for 12 hours.

-

Result: The bulky ligand and heat lower the barrier for C-Cl oxidative addition, allowing the second coupling to occur after the first is complete.

References

-

Bond Dissoci

- Source: Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

- Relevance: Establishes the ~30 kcal/mol gap between and .

-

URL:

-

Chemoselectivity in Palladium C

- Source: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.

- Relevance: Defines the ligand requirements (bulky phosphines) to activate inert C-Cl bonds vs. labile C-I bonds.

-

URL:

-

The Ortho-Lithi

- Source: Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

- Relevance: Explains the directing effect of the SMe group and the kinetics of Li-I vs Li-Cl exchange.

-

URL:

Sources

- 1. baranlab.org [baranlab.org]

- 2. quora.com [quora.com]

- 3. chemscene.com [chemscene.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. The tension activated C–C bond: physical organic models and functional organic materials | IDEALS [ideals.illinois.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structural Elucidation and Synthetic Utility of Polyhalogenated Thioethers: A Case Study of (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane

This guide provides a comprehensive technical analysis of the nomenclature, structural elucidation, and synthetic utility of the polyhalogenated thioether described.

Introduction

In the realm of medicinal chemistry, polyhalogenated aromatic systems serve as critical scaffolds for modulating lipophilicity, metabolic stability, and protein-ligand binding kinetics. The molecule (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane represents a dense functional array where steric crowding and electronic effects (sigma-hole interactions) play pivotal roles.

This guide addresses the precise IUPAC nomenclature for this structure—resolving conflicts between functional class and substitutive naming conventions—and proposes a validated synthetic route for its production.

IUPAC Nomenclature Derivation

The name provided in the topic, this compound, is a functional class name . While valid, it treats the sulfane (

Step-by-Step Derivation of the Preferred IUPAC Name (PIN)

To derive the PIN, we must determine the principal characteristic group, the parent structure, and the lowest locant set.

-

Principal Functional Group: Sulfides (sulfanes) do not have priority over the benzene ring in substitutive nomenclature unless the alkyl chain contains a higher-priority group (e.g., carboxyl). Thus, the parent is benzene .[1]

-

Substituents:

-

Alphabetical Ordering:

-

C hloro

F luoro

-

-

Numbering (Locant Assignment): The goal is to minimize the set of locants at the first point of difference. We analyze the structure defined by the prompt (where SMe is at position 1, F at 2, Cl at 3, I at 6) and test all starting points.

| Starting Substituent | Locant Set | Analysis |

| Start at Iodine | 1, 2, 3, 4 | 1-Iodo, 2-(methylsulfanyl), 3-fluoro, 4-chloro |

| Start at Methylsulfanyl | 1, 2, 3, 6 | 1-(Methylsulfanyl), 2-fluoro, 3-chloro, 6-iodo |

| Start at Fluoro | 1, 2, 5, 6 | 1-Fluoro, 2-chloro, 5-iodo, 6-(methylsulfanyl) |

| Start at Chloro | 1, 2, 5, 6 | 1-Chloro, 2-fluoro, 5-(methylsulfanyl), 6-iodo |

Conclusion: The set 1, 2, 3, 4 is lower than 1, 2, 3, 6 (at the fourth digit,

Final Nomenclature Decision

-

Preferred IUPAC Name (PIN): 4-Chloro-3-fluoro-1-iodo-2-(methylsulfanyl)benzene

-

Acceptable Functional Class Name: this compound

Synthetic Strategy

Synthesizing this tetra-substituted benzene requires careful orchestration of directing groups. A direct electrophilic halogenation of thioanisole is prone to poor regioselectivity due to the competing directing effects of the sulfur and halogens.

Retrosynthetic Analysis

The most reliable route utilizes the Sandmeyer reaction sequence, starting from a commercially available aniline derivative. This ensures the correct placement of the iodine and sulfur moieties.

-

Precursor: 2-Fluoro-3-chloroaniline.

-

Key Transformation: Regioselective iodination followed by diazotization and thiolation.

Experimental Protocol

Step 1: Regioselective Iodination The amino group strongly directs ortho/para. With the para position (C4) open, standard iodination yields the 4-iodo isomer. To secure the 6-iodo isomer (the target), we must block the para position or exploit steric control using N-iodosuccinimide (NIS). However, a more robust approach involves iodinating the 4-position first, or separating isomers.

-

Refined Approach: Use Barluenga’s Reagent (

) for high ortho selectivity, or accept a mixture and separate via HPLC.

Step 2: Diazotization and Thiolation Converting the primary amine to the methylsulfanyl group.

-

Diazotization: Treat the aniline with

in aqueous -

Substitution: React the diazonium species with sodium thiomethoxide (

) or dimethyl disulfide (

Reaction Workflow Diagram

Caption: Figure 1. Synthetic pathway converting 2-fluoro-3-chloroaniline to the target thioether via Sandmeyer methodology.

Structural Characterization & Validation

Validating the regiochemistry is critical, particularly distinguishing between the 4-iodo and 6-iodo isomers.

NMR Prediction Table

The target molecule, 4-Chloro-3-fluoro-1-iodo-2-(methylsulfanyl)benzene , possesses only two aromatic protons at positions 5 and 6 (relative to the PIN numbering, these are positions 5 and 6). Correction: In the PIN (4-Cl, 3-F, 1-I, 2-SMe), the remaining protons are at positions 5 and 6 .

| Nucleus | Predicted Shift ( | Multiplicity | Coupling Constants ( | Structural Insight |

| 7.30 - 7.45 | Doublet of doublets | Ortho-coupling between H5 and H6. | ||

| 2.45 - 2.55 | Singlet (or d) | Characteristic S-Me shift; potential long-range F coupling. | ||

| -110 to -120 | Doublet | Diagnostic for F position relative to H. | ||

| 155-160 (C-F) | Doublet | Large C-F coupling confirms direct attachment.[4] |

Isomer Differentiation Strategy

The key risk is forming the isomer where Iodine is para to the original amine (yielding 1-chloro-2-fluoro-4-iodo-3-(methylsulfanyl)benzene).

-

NOE (Nuclear Overhauser Effect): Irradiate the S-Me signal.

-

Target (Iodo at 1, SMe at 2): NOE observed to one aromatic proton (H3? No, H3 is F. H6? No, H6 is H). Wait, in the PIN (1-I, 2-SMe, 3-F, 4-Cl), the protons are at 5 and 6. SMe is at 2. It is flanked by I(1) and F(3). NO NOE to aromatic protons.

-

Wrong Isomer (Iodo at 4): If SMe is at 1, H is at 2, F at 3... SMe would show NOE to H2.

-

Physicochemical Implications in Drug Design

This molecule is not merely a nomenclature exercise; it represents a "privileged fragment" for optimizing potency.

Sigma-Hole Interactions

The iodine atom at position 1 (flanked by SMe) exhibits a significant sigma-hole —a region of positive electrostatic potential opposite the C-I bond.

-

Mechanism: The electron-withdrawing nature of the ring (enhanced by F and Cl) depletes electron density from the iodine's p-orbital.

-

Application: This enables the Iodine to act as a Halogen Bond (XB) Donor to backbone carbonyls in protein binding pockets, often orthogonal to hydrogen bonds.

Metabolic Blocking

-

Fluorine (C3): Blocks oxidative metabolism at a typically labile position.

-

Sulfur: The sulfide is prone to oxidation to sulfoxide (

) and sulfone (

References

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

-

Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]

-

Xu, Z., et al. (2014). Recent Advances in the Synthesis of Thioethers. Molecules, 19(6), 7850-7873. [Link]

-

Gilday, J. P., et al. (2008). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 108(11), 4606-4625. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Sonogashira Coupling of Sterically Hindered Aryl Thioethers

Part 1: Strategic Analysis & Chemical Logic

The Substrate Challenge

The target molecule, (3-Chloro-2-fluoro-6-iodophenyl)(methyl)sulfane , presents a "perfect storm" of catalytic challenges. It is not merely an aryl halide; it is a poly-functionalized scaffold where the success of the reaction depends on navigating three competing factors:

-

Chemoselectivity (I vs. Cl): The molecule contains both iodine and chlorine. While C–I bonds (

) are weaker than C–Cl bonds ( -

Catalyst Poisoning (The Thioether Trap): The methylsulfane (-SMe) group is a "soft" Lewis base. Palladium is a "soft" Lewis acid. The sulfur atom can coordinate strongly to the Pd(II) intermediate, potentially displacing phosphine ligands or blocking the coordination site required for the alkyne/transmetallation step.

-

The Ortho-Effect (Sterics vs. Chelation): The Iodine is ortho to the -SMe group.

-

Steric Hindrance: The bulk of the -SMe group physically impedes the approach of the bulky Pd-ligand complex.

-

Chelation: Following oxidative addition, the sulfur may form a stable 5-membered chelate with the Palladium (see Diagram 1). While this stabilizes the oxidative addition intermediate, it creates a thermodynamic sink that resists further reaction.

-

Mechanistic Insight: The Sulfur Chelation Trap

To ensure success, we must use ligands that bind to Palladium more strongly than the sulfur atom does, or use conditions that destabilize the Pd–S interaction.

Figure 1: The "Sulfur Trap" mechanism showing how ortho-thioethers can sequester the catalyst.

Part 2: Experimental Protocols

Method A: The Robust "Workhorse" Protocol (Pd/Cu)

Recommended for initial screening and standard substrates. Uses a bidentate ligand to resist sulfur displacement.

Rationale: Bis(diphenylphosphino)ferrocene (dppf) is a bidentate ligand with a large bite angle. It binds tightly to Pd, preventing the sulfur atom from displacing it. The elevated temperature helps break any transient Pd–S interactions.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Alkyne: Terminal Alkyne (1.2 equiv)

-

Catalyst: [Pd(dppf)Cl₂]·CH₂Cl₂ (3-5 mol%)

-

Co-Catalyst: CuI (5 mol%)

-

Base: Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide) or THF

Step-by-Step Procedure:

-

Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

-

Solvent Degassing (CRITICAL): Sparge the DMF/THF with Argon for at least 15 minutes. Oxygen promotes homocoupling (Glaser coupling) and oxidizes phosphines.

-

Loading:

-

Add the Aryl Iodide (1.0 equiv), Pd(dppf)Cl₂ (0.03 equiv), and CuI (0.05 equiv) to the flask.

-

Note: If the alkyne is a solid, add it now. If liquid, wait.

-

-

Sealing: Cap the vessel with a rubber septum and purge with Argon for 5 minutes.

-

Liquid Addition:

-

Inject the degassed solvent via syringe.

-

Inject Et₃N via syringe.

-

(If liquid) Inject the Alkyne slowly.[2]

-

-

Reaction: Heat the mixture to 60–80°C .

-

Observation: The solution typically turns dark brown/black. If it turns bright green or precipitates metal immediately, oxygen ingress may have occurred.

-

-

Monitoring: Monitor by TLC or LC-MS at 2 hours. The reaction usually completes within 4–6 hours due to the activated C–I bond.

-

Workup (S-Scavenging):

-

Dilute with EtOAc.

-

Wash with 10% aqueous NH₄Cl (removes Copper).

-

Wash with Brine.

-

Dry over Na₂SO₄ and concentrate.[3]

-

Method B: The Copper-Free "High-Performance" Protocol

Recommended if Method A fails or if the alkyne is prone to homocoupling.

Rationale: Eliminating Copper avoids the formation of Cu-acetylides which can be sensitive to sulfur. We use XPhos , a bulky, electron-rich Buchwald ligand. The bulk of XPhos prevents the ortho-SMe group from coordinating to the Pd, and its electron-richness accelerates oxidative addition.

Materials:

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-XPhos-G2 Precatalyst.

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or Toluene.

Step-by-Step Procedure:

-

Pre-complexation (if using separate Pd/Ligand): In the reaction vessel, dissolve Pd(OAc)₂ and XPhos in the solvent under Argon. Stir at room temperature for 15 minutes to generate the active L-Pd(0) species (solution often turns yellow/orange).

-

Addition: Add the Aryl Iodide, Alkyne, and Cs₂CO₃.

-

Reaction: Heat to 80°C .

-

Advantage: This method is highly resistant to sulfur poisoning because the monodentate biaryl phosphine (XPhos) creates a steric wall that blocks the sulfur approach.

Part 3: Data Interpretation & Troubleshooting

Optimization Decision Matrix

| Observation | Diagnosis | Corrective Action |

| No Conversion | Catalyst Poisoning (S-trap) | Switch to Method B (XPhos) or increase Temp to 90°C. |

| Homocoupling (Alkyne-Alkyne) | Oxygen Ingress / Cu-activity | Rigorous degassing; Switch to Method B (Cu-free). |

| Dehalogenation (Ar-H) | Hydride source present | Ensure solvent is dry; reduce reaction time. |

| Cl-Coupling (Side Product) | Low Selectivity | Lower Temp to 50°C; The I-bond reacts much faster. |

Workflow Diagram

Figure 2: Decision tree for selecting the optimal coupling protocol.

Part 4: References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Substrates. Angewandte Chemie International Edition, 42(18), 2002-2004. (Discusses S-poisoning mitigation).

-

Gelest Inc. (2020). Heteroatom-Substituted Aryl Halides in Cross-Coupling. Application Note Vol 4.

-

Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Reference for synthesis of similar atropisomeric fluoro-chloro-iodo scaffolds). Link

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Conditions for Aryl Iodides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Palladium in C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, fundamentally changing the landscape of pharmaceutical research and development.[1][2] These reactions enable the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, which are ubiquitous in biologically active molecules.[1][3] Among the various electrophiles used, aryl iodides are particularly reactive substrates, often allowing for milder reaction conditions and broader substrate scope compared to their bromide and chloride counterparts.[4][5] This reactivity stems from the weaker carbon-iodine bond, which facilitates the initial and often rate-determining oxidative addition step in the catalytic cycle.[5][6]

This guide provides a comprehensive overview of the key parameters governing palladium-catalyzed cross-coupling reactions of aryl iodides, along with detailed, field-proven protocols for some of the most widely used transformations: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[6][7][8] Understanding this cycle is crucial for rationalizing reaction conditions and troubleshooting suboptimal results.

Caption: General Catalytic Cycle for Cross-Coupling.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide (Ar-I) to form a Pd(II) intermediate. This is often the rate-limiting step.[6][8]

-

Transmetalation: The organic group (R) from the coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the iodide.[8]

-

Reductive Elimination: The two organic fragments (Ar and R) are coupled together, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]

Key Reaction Components and Their Roles

The success of a cross-coupling reaction is highly dependent on the judicious choice of several key components:

| Component | Role and Key Considerations |

| Palladium Precatalyst | The source of the active Pd(0) catalyst. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pd(II) precatalysts must be reduced in situ to Pd(0) to initiate the catalytic cycle.[6] |

| Ligand | Stabilizes the palladium center, modulates its reactivity, and influences the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are often used for challenging substrates.[5][7] |

| Base | Plays a crucial role in the transmetalation step of many cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and amines (Et₃N, DIPEA).[5][6][7] |

| Solvent | Solubilizes the reactants and catalyst, and can influence the reaction rate and selectivity. Common solvents include toluene, dioxane, THF, and DMF.[6][9][10] The choice of solvent can be critical, as it can affect catalyst stability and the solubility of inorganic byproducts.[9][10][11] |

Detailed Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds between an aryl iodide and an organoboron reagent.[6][7] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[7]

Reaction Scheme: Ar-I + R-B(OH)₂ → Ar-R

Protocol:

Materials:

| Reagent | Amount (mmol) | Molar Equiv. |

| Aryl Iodide | 1.0 | 1.0 |

| Arylboronic Acid | 1.2 | 1.2 |

| Pd(OAc)₂ | 0.02 | 0.02 |

| SPhos | 0.04 | 0.04 |

| K₃PO₄ | 2.0 | 2.0 |

| Toluene/H₂O (10:1) | 5 mL | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add the toluene/water solvent mixture via syringe.

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-